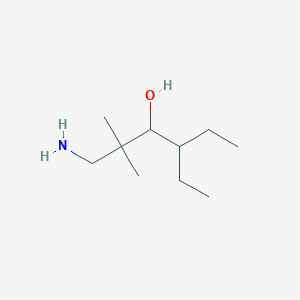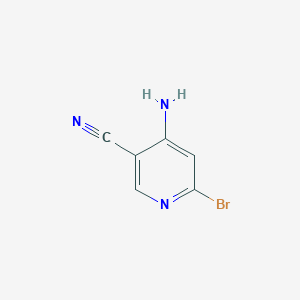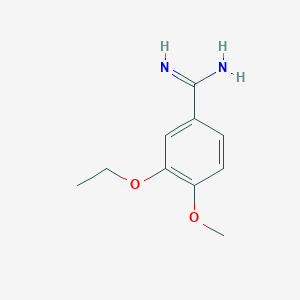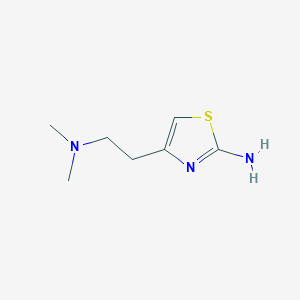
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to a hexanol backbone. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,2-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,2-dimethylhexan-3-ol: This compound lacks the ethyl group present in this compound, resulting in different chemical and physical properties.
1-Amino-4-methyl-2,2-dimethylhexan-3-ol: The presence of a methyl group instead of an ethyl group leads to variations in reactivity and applications.
1-Amino-4-ethyl-2,2-dimethylpentan-3-ol: The shorter carbon chain in this compound affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-amino-4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(6-2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
MJXLJXZWNCBTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)


![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)









